molecular formula C10H11NO2 B13290379 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B13290379
M. Wt: 177.20 g/mol
InChI Key: VMHSBHLVYJWRHZ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is a chemical building block for researchers developing new therapeutic agents. The 1,2,3,4-tetrahydroquinolin-4-one core is a privileged scaffold in medicinal chemistry, featured in compounds with a wide range of biological activities. These include serving as precursors to antitumor agents , antiviral antibiotics , and other pharmaceuticals . The hydroxymethyl substituent at the 7-position provides a versatile handle for further synthetic modification, allowing for the creation of amide, ester, or ether derivatives to explore structure-activity relationships and optimize drug-like properties. This compound is intended for use in organic synthesis and drug discovery research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-(hydroxymethyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H11NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-2,5,11-12H,3-4,6H2

InChI Key

VMHSBHLVYJWRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Hydroxymethylation of Tetrahydroquinoline Derivatives

One of the primary methods involves the hydroxymethylation of tetrahydroquinoline compounds, typically achieved through formaldehyde or formaldehyde-releasing agents under controlled conditions. This approach leverages electrophilic substitution at the 7-position of the tetrahydroquinoline ring system, which is activated due to its electronic structure.

  • Procedure Overview:
    • React tetrahydroquinoline with formaldehyde (or paraformaldehyde) in the presence of acid catalysts such as formic acid or acetic acid.
    • The reaction proceeds via electrophilic aromatic substitution, favoring substitution at the 7-position.
    • Subsequent hydrolysis or oxidation yields the hydroxymethyl group at the desired position.

Nitration and Hydrolysis Route

Based on patent methods, nitration of tetrahydroquinoline derivatives is a common precursor step:

  • Nitration Step:

    • Tetrahydroquinoline is nitrated selectively at the 7-position using nitrating agents like nitric acid or mixed acid systems.
    • The resulting nitro compound is then reduced to an amino derivative.
  • Hydrolysis Step:

    • Hydrolysis of the amino group under strongly acidic conditions (e.g., phosphoric or sulfuric acid) at elevated temperatures (140°C–180°C) converts the amino group into a hydroxymethyl group, yielding 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one .

Acylation and Cyclization

Another pathway involves acylation of m-aminophenol derivatives, followed by cyclization:

  • Method:
    • Acylate m-aminophenol to form a lactam.
    • Reduce the lactam to tetrahydroquinoline.
    • Hydrolyze or oxidize to introduce the hydroxymethyl group at the 7-position.

This method is detailed in patents describing the synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline, which can be further functionalized.

Modern Synthetic Strategies

Sequential Multi-Step Synthesis

Recent research emphasizes multi-step routes involving nucleophilic substitution, condensation, and oxidation reactions:

  • Step 1: Alkylation of ethyl benzoylacetate with benzyl halides in DMF with potassium carbonate, forming benzyl derivatives.
  • Step 2: Ammonolysis in aqueous ammonia to produce benzoyl-propionamides.
  • Step 3: Condensation with cyclohexanone catalyzed by p-toluenesulfonic acid (TsOH) and drying agents to form tetrahydroquinolinones with benzyl substituents.

Catalytic Hydrolysis and Oxidation

Catalytic oxidation methods, often employing oxidants like TEMPO and catalysts such as cerium ammonium nitrate (CAN), facilitate hydroxymethylation at the 7-position under mild conditions, often in ionic liquids or solvent systems like choline chloride:PTSA mixtures.

Research Findings and Data Summary

Method Starting Material Reagents Conditions Yield Remarks
Hydroxymethylation Tetrahydroquinoline Formaldehyde, acid catalyst Reflux, acid catalysis Variable Direct functionalization at 7-position
Nitration & Hydrolysis Tetrahydroquinoline Nitric acid, strong acid hydrolysis 140–180°C, strong acid ~50% High regioselectivity, subsequent reduction needed
Acylation & Cyclization m-Aminophenol derivatives Acyl chlorides, cyclization reagents Mild to moderate heating Moderate to high Versatile, allows further functionalization
Multi-step synthesis Benzoyl derivatives Alkylation, ammonolysis, condensation Sequential, controlled conditions Good Suitable for complex derivatives

Notes on Optimization and Practical Considerations

  • Selectivity: Nitration favors substitution at the 7-position, but controlling regioselectivity remains critical.
  • Reaction Conditions: Hydroxymethylation typically proceeds efficiently in acidic media at elevated temperatures (~165°C).
  • Yield Optimization: Recrystallization and purification steps, such as solvent washes (hexane, methanol, acetonitrile), improve purity and yield.
  • Safety and Scalability: Reactions involving strong acids and nitration require careful handling; scalable methods often involve catalytic oxidation or hydrolysis.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of 7-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one with other tetrahydroquinoline analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 7-CH2OH 177.20 Potential intermediate for drug synthesis
4,4-Dimethyl-3,4-dihydroquinolin-2-one 4,4-dimethyl 175.23 Anticancer, antidiabetic activities
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-CH3 161.20 Synthetic intermediate (e.g., MJM170, JAG21)
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 1-(1-methylpiperidin-4-yl) 244.36 Bioactive scaffold for opioid receptor agonists
7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate 7-OH 208.21 (dihydrate) Intermediate for antipsychotic drugs
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 6-Br, 1-(1-methylpiperidin-4-yl) 323.24 Halogenated derivative with enhanced lipophilicity

Physicochemical and Pharmacological Differences

  • Hydrophilicity : The hydroxymethyl group at position 7 likely increases hydrophilicity compared to methyl (e.g., 2-methyl analog) or methoxy substituents (e.g., 7-methoxy derivatives). This property may enhance aqueous solubility, a critical factor in drug bioavailability.
  • For example, 7-hydroxy derivatives are utilized in antipsychotic drug synthesis due to their hydrogen-bonding capacity.
  • However, related compounds are synthesized via reductive amination (e.g., compound 58 in ) or iodine-mediated cyclization (e.g., 2-methyltetrahydroquinolin-4-one in ). The hydroxymethyl group may require protective strategies during synthesis to avoid oxidation or side reactions.

Challenges and Opportunities

  • Stability : Hydroxymethyl groups are prone to oxidation, which could limit shelf-life unless stabilized (e.g., via acetylation, as seen in compound 13a in ).
  • Diastereomerism: N-substituted tetrahydroquinolines (e.g., compound 59 in ) can form diastereomers, requiring chiral resolution techniques. The hydroxymethyl group’s stereochemistry (if present) may introduce similar complexities.

Biological Activity

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is a compound that belongs to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of this compound involves several methods including acylation of m-aminophenol followed by reduction processes. This compound features a hydroxymethyl group at the 7-position and a carbonyl group at the 4-position of the tetrahydroquinoline ring system, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, this compound was evaluated in various cancer cell lines including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The results indicated that the compound inhibited cell growth with IC50 values ranging from 4.9 μM to 14.6 μM across different cell lines .

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 Value (μM)
H460 (Lung Carcinoma)4.9 ± 0.7
DU145 (Prostate)12.0 ± 1.6
MCF7 (Breast)14.6 ± 3.9
A-431 (Skin)2.0 ± 0.9
HT-29 (Colon)4.4 ± 1.3

The mechanism through which this compound exerts its anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. It disrupts cellular signaling pathways such as PI3K/AKT/mTOR which are critical for cell survival and proliferation . The compound also influences the expression of proteins related to metastasis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the tetrahydroquinoline structure can significantly alter biological activity. For instance:

  • Substituents at Position 4 : The introduction of aryl groups at this position has been shown to enhance antiproliferative effects dramatically; compounds with unsubstituted phenyl rings exhibit higher activity compared to those with additional substituents .
  • Hydroxymethyl Group : The presence of the hydroxymethyl group is essential for maintaining activity against various cancer cell lines.

Case Studies

A study focused on a series of tetrahydroquinoline derivatives found that specific substitutions led to enhanced biological profiles against colorectal cancer cells by promoting oxidative stress and inhibiting cell migration . Another investigation highlighted the role of these compounds in modulating opioid receptors which could have implications for pain management and cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 7-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tetrahydroquinolin-4-one derivatives typically involves cyclization of substituted phenyl ethylamines or reduction of preformed quinoline scaffolds. For hydroxymethyl-substituted analogs, regioselective functionalization at position 7 is critical.

  • Step 1 : Start with a substituted 3,4-dihydroquinolin-4-one precursor. Introduce the hydroxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH and temperature (e.g., using LiAlH₄ for reduction or SOCl₂ for activation) .
  • Step 2 : Optimize reaction yield by adjusting solvent polarity (e.g., THF or DMF) and catalyst loading. For example, sodium triacetoxyborohydride in acetic acid improves reductive amination efficiency .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the hydroxymethyl proton (~δ 4.2–4.5 ppm, singlet) and the tetrahydroquinolin-4-one carbonyl carbon (~δ 195–200 ppm). Compare chemical shifts to structurally related compounds (e.g., 7-hydroxy analogs) .
  • ESI-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, a derivative with molecular formula C₁₀H₁₁NO₂ should show m/z 178.0868 .
  • HPLC : Use a C18 column (UV detection at 254 nm) to verify purity ≥95% .

Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?

  • Methodological Answer :

  • Enzyme inhibition : Test against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) using recombinant enzymes expressed in Sf9 cells. Measure IC₅₀ via radioactive arginine-to-citrulline conversion assays .
  • Receptor binding : Screen for affinity to neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) using competitive radioligand displacement .

Advanced Research Questions

Q. How can synthetic routes be modified to address low yields in hydroxymethyl group installation?

  • Methodological Answer :

  • Alternative reagents : Replace LiAlH₄ with milder reductants like NaBH₄/CeCl₃ to prevent over-reduction of the ketone moiety .
  • Protecting groups : Temporarily protect the 4-keto group with a tert-butyldimethylsilyl (TBS) ether to direct hydroxymethylation selectively at position 7 .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform at 25°C and −40°C to detect dynamic effects (e.g., rotamers or hydrogen bonding involving the hydroxymethyl group) .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm regiochemistry. For example, cross-peaks between the hydroxymethyl proton and aromatic protons at position 6/8 can confirm substitution .
  • X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure. Crystallize the compound in a hydrated form (e.g., dihydrate) for improved stability .

Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Salt formation : Convert the free base to a hydrochloride salt via HCl gas bubbling in Et₂O, enhancing aqueous solubility .
  • Prodrug design : Acetylate the hydroxymethyl group (using acetic anhydride/pyridine) to increase lipophilicity and blood-brain barrier penetration .
  • Metabolic stability : Test hepatic microsome clearance (human/rat) and identify metabolic soft spots (e.g., CYP450-mediated oxidation) using LC-MS/MS .

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., NOS isoforms). Focus on hydrogen bonding with the hydroxymethyl group .
  • QSAR : Coramine substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity data to predict optimal substituents .

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